molecular formula C9H6Cl2N2O2S B6598330 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride CAS No. 1248922-84-0

3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride

Cat. No.: B6598330
CAS No.: 1248922-84-0
M. Wt: 277.13 g/mol
InChI Key: MHPCFVVFUPJAQD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride is an organic compound belonging to the class of sulfonyl chlorides It features a pyrazole ring substituted with a 4-chlorophenyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride typically involves the reaction of 4-chlorophenylhydrazine with a suitable β-diketone to form the pyrazole ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects . The compound’s ability to form stable complexes with proteins makes it a valuable tool for studying protein function and enzyme inhibition .

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)-1H-pyrazole-3-sulfonylchloride
  • 3-(4-chlorophenyl)-1H-pyrazole-5-sulfonylchloride
  • 4-(4-chlorophenyl)-1H-pyrazole-5-sulfonylchloride

Comparison: While these compounds share a similar core structure, the position of the sulfonyl chloride group can significantly impact their reactivity and biological activity. For example, 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride may exhibit different enzyme inhibition profiles compared to its isomers due to steric and electronic effects . This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S/c10-7-3-1-6(2-4-7)9-8(5-12-13-9)16(11,14)15/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPCFVVFUPJAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248922-84-0
Record name 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride
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